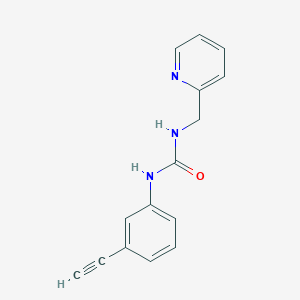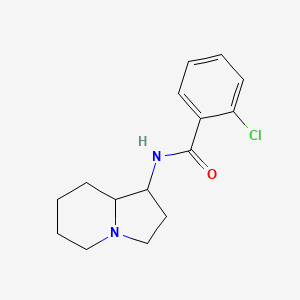
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylbenzamide, also known as OI-1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. OI-1 belongs to the class of indolizidine alkaloids and has been found to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylbenzamide involves its interaction with various targets in the body. N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylbenzamide has been found to inhibit the activity of COX-2, which is an enzyme that plays a key role in the development of inflammation. By inhibiting COX-2, N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylbenzamide can reduce inflammation in the body. N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylbenzamide has also been found to inhibit the activity of HDACs, which are enzymes that regulate gene expression. By inhibiting HDACs, N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylbenzamide can alter the expression of certain genes, leading to the inhibition of cancer cell growth. Additionally, N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylbenzamide has been found to inhibit the replication of HCV by targeting the viral helicase protein.
Biochemical and Physiological Effects:
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylbenzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation in the body by inhibiting the activity of COX-2. N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylbenzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells by altering gene expression. Additionally, N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylbenzamide has been found to inhibit the replication of HCV, making it a potential candidate for the treatment of HCV infection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylbenzamide in lab experiments is its relatively efficient synthesis method. Additionally, N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylbenzamide has been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, one of the limitations of using N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylbenzamide in lab experiments is its relatively low yield, which can make it difficult to obtain large quantities of the compound for further studies.
Direcciones Futuras
There are several potential future directions for the study of N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylbenzamide. One area of research could focus on the development of more efficient synthesis methods for N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylbenzamide, which could increase the yield and availability of the compound. Another area of research could focus on the development of N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylbenzamide derivatives with improved therapeutic properties. Additionally, further studies could investigate the potential of N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylbenzamide for the treatment of other diseases, such as viral infections and autoimmune disorders.
Métodos De Síntesis
The synthesis of N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylbenzamide involves the reaction of 3-methylbenzoic acid with 4-bromo-1-butene in the presence of cesium carbonate and palladium acetate. The resulting product is then subjected to a series of reactions, including hydrogenation, cyclization, and deprotection, to obtain N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylbenzamide. The overall yield of this process is around 25%, making it a relatively efficient method for synthesizing N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylbenzamide.
Aplicaciones Científicas De Investigación
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylbenzamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs), which are involved in the development of inflammation and cancer. N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylbenzamide has also been found to inhibit the replication of the hepatitis C virus (HCV), making it a potential candidate for the treatment of HCV infection.
Propiedades
IUPAC Name |
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-12-5-4-6-13(11-12)16(19)17-14-8-10-18-9-3-2-7-15(14)18/h4-6,11,14-15H,2-3,7-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTFQGLMWLFZCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2CCN3C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

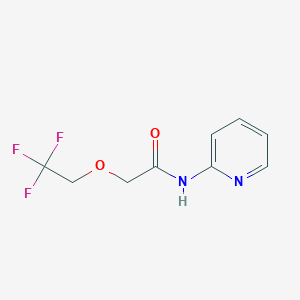
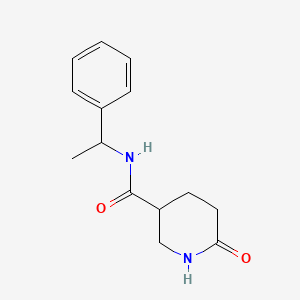
![3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7526830.png)
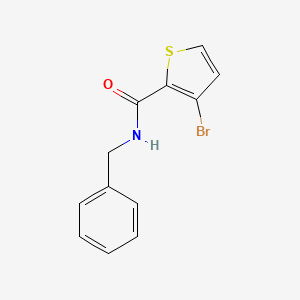
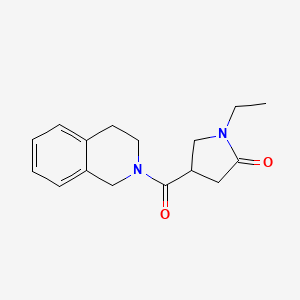
![N-benzyl-3-[6-(dimethylamino)pyridine-3-carbonyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B7526843.png)

![N-[3-(5-amino-1-phenylpyrazol-3-yl)propyl]-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide](/img/structure/B7526853.png)
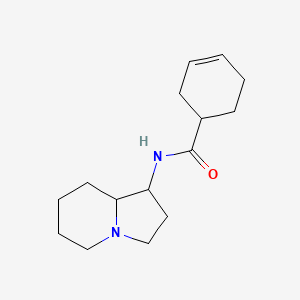
![[1-(2-Chloroprop-2-enyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B7526861.png)

